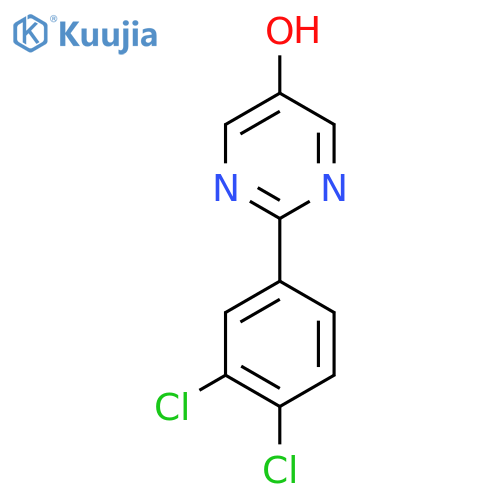Cas no 1361548-87-9 (2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine)

1361548-87-9 structure
商品名:2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
CAS番号:1361548-87-9
MF:C10H6Cl2N2O
メガワット:241.073440074921
MDL:MFCD25440066
CID:4780926
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine
- 2-(3,4-Dichlorophenyl)-pyrimidin-5-ol
- 2-(3,4-Dichloro-phenyl)-pyrimidin-5-ol
-
- MDL: MFCD25440066
- インチ: 1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(15)5-14-10/h1-5,15H
- InChIKey: GLNWAAXPLQSXJG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1N=CC(=CN=1)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 215515-2.500g |
2-(3,4-Dichlorophenyl)-pyrimidin-5-ol, 95% |
1361548-87-9 | 95% | 2.500g |
$1816.00 | 2023-09-06 | |
| Alichem | A039002095-500mg |
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine |
1361548-87-9 | 98% | 500mg |
$1,212.63 | 2022-04-03 | |
| Alichem | A039002095-1g |
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine |
1361548-87-9 | 98% | 1g |
$2,165.95 | 2022-04-03 | |
| Alichem | A039002095-250mg |
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine |
1361548-87-9 | 98% | 250mg |
$833.25 | 2022-04-03 |
2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1361548-87-9 (2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine) 関連製品
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬